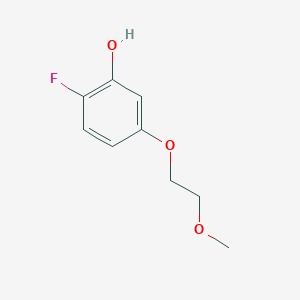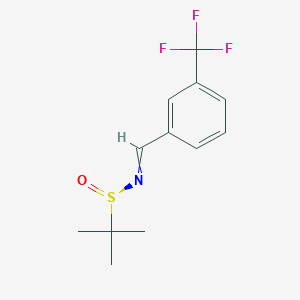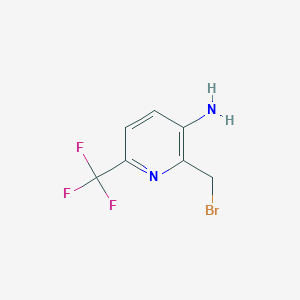![molecular formula C14H19FN6O2 B1412823 tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 2096987-10-7](/img/structure/B1412823.png)
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H19FN6O2 and its molecular weight is 322.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis in Medicinal Chemistry
Chiral sulfinamides, notably tert-butanesulfinamide, are renowned for their role in the stereoselective synthesis of amines and derivatives, forming a core part of many therapeutically relevant compounds. The asymmetric synthesis mediated by tert-butanesulfinamide offers a pathway to diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are fundamental in numerous natural products and therapeutic agents (Philip et al., 2020).
Pharmacophore Development in Drug Design
Arylcycloalkylamines, including phenyl piperidines and piperazines, are key pharmacophoric groups in antipsychotic agents. The structural manipulation of these groups, such as the introduction of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, significantly influences the potency and selectivity of the binding affinity at D2-like receptors. This highlights the importance of these structural elements in the development of selective agents for neurological conditions (Sikazwe et al., 2009).
Exploration of Triazine Scaffold in Medicinal Chemistry
Triazines, specifically 1,2,4-triazoles, are noted for their ability to inhibit various biological pathways, making them potent inhibitors against bacterial pathogens like Staphylococcus aureus. The integration of 1,2,4-triazolo[1,5-a]pyrimidine hybrids and other triazine derivatives in therapeutic agents showcases their potential in addressing antibiotic resistance and broad-spectrum antibacterial activity (Li & Zhang, 2021).
Implications in Synthetic Organic Chemistry
The structural framework of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and its derivatives plays a significant role in the synthesis of complex molecules like vandetanib. The synthesis process involves substitution, deprotection, methylation, nitration, reduction, and cyclization steps, highlighting the chemical versatility and commercial significance of these compounds in industrial-scale production (Mi, 2015).
Potential in Optoelectronic Materials
Quinazolines and pyrimidines, including those with 1,2,4-triazole scaffolds, have shown promise in the field of optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The flexibility of these structures to be part of electroluminescent materials, nonlinear optical materials, and colorimetric pH sensors underlines their importance in the development of advanced optoelectronic materials (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Similar [1,2,4]triazolo [4,3-a] pyrazine derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the growth and spread of many types of cancer .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets (like c-met/vegfr-2 kinases) to inhibit their activities . This inhibition could lead to a decrease in the proliferation of cancer cells .
Result of Action
Based on related studies, it can be inferred that the inhibition of c-met/vegfr-2 kinases could potentially lead to a decrease in cancer cell proliferation and induce apoptosis .
Propiedades
IUPAC Name |
tert-butyl 4-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN6O2/c1-14(2,3)23-13(22)20-6-4-19(5-7-20)12-16-8-10(15)11-18-17-9-21(11)12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUCVYWWLMFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C3=NN=CN32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



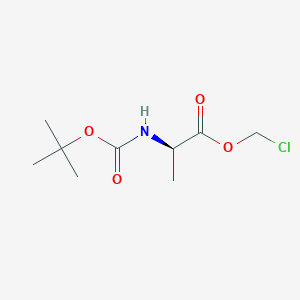
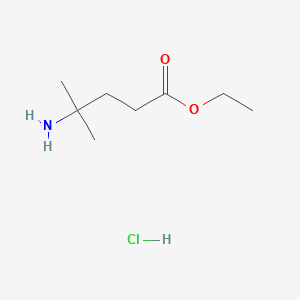

![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)
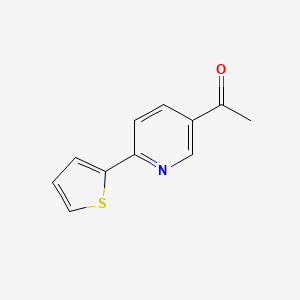
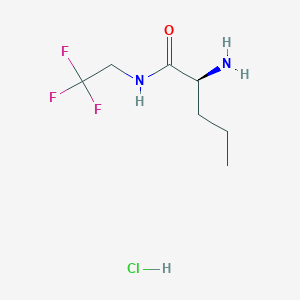


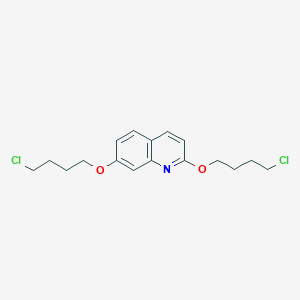
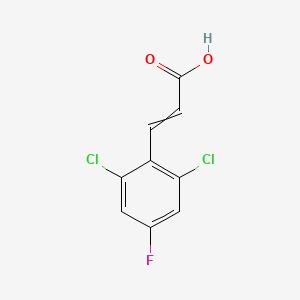
![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
